6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one
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Overview
Description
6,7-Dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-2-aminobenzamide with 2-oxo-2-(2-phenylmorpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their analgesic properties.
6,7-Dimethoxy-2,4-quinazolinedione: Studied for its biological activities.
Uniqueness
6,7-Dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the quinazolinone core with the phenylmorpholinyl group enhances its interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O5 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O5/c1-28-18-10-16-17(11-19(18)29-2)23-14-25(22(16)27)13-21(26)24-8-9-30-20(12-24)15-6-4-3-5-7-15/h3-7,10-11,14,20H,8-9,12-13H2,1-2H3 |
InChI Key |
OFUCEHSMHLKLEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCOC(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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